Cas no 107285-64-3 ((2R)-4-Oxo-2-oxetanecarboxylic Acid Ethyl Ester)

(2R)-4-Oxo-2-oxetanecarboxylic Acid Ethyl Ester is a chiral β-lactone derivative with significant utility in synthetic organic chemistry. Its strained four-membered ring structure and ester functionality make it a valuable intermediate for the synthesis of enantiomerically pure compounds, particularly in pharmaceutical and fine chemical applications. The (2R) configuration ensures stereochemical precision, facilitating asymmetric synthesis. The compound’s reactivity in ring-opening reactions enables the incorporation of β-hydroxy acid motifs into complex molecular architectures. Its stability under controlled conditions allows for efficient handling and storage. This product is particularly advantageous for researchers requiring high-purity chiral building blocks for targeted drug development or advanced material synthesis.
(2R)-4-Oxo-2-oxetanecarboxylic Acid Ethyl Ester structure
107285-64-3 structure
Product Name:(2R)-4-Oxo-2-oxetanecarboxylic Acid Ethyl Ester
CAS No:107285-64-3
MF:C6H8O4
MW:144.125322341919
CID:893894
Update Time:2025-05-20

(2R)-4-Oxo-2-oxetanecarboxylic Acid Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • 2-Oxetanecarboxylicacid,4-oxo-,ethylester,(2R)-(9CI)
    • (2R)-4-Oxo-2-oxetanecarboxylic Acid Ethyl Ester
    • Inchi: 1S/C6H8O4/c1-2-9-6(8)4-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m1/s1
    • InChI Key: MDARXXGXFUIFGZ-SCSAIBSYSA-N
    • SMILES: O1C(=O)C[C@@H]1C(OCC)=O

Computed Properties

  • Exact Mass: 144.04200

Experimental Properties

  • PSA: 52.60000
  • LogP: -0.13500

(2R)-4-Oxo-2-oxetanecarboxylic Acid Ethyl Ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on (2R)-4-Oxo-2-oxetanecarboxylic Acid Ethyl Ester

Comprehensive Overview of (2R)-4-Oxo-2-Oxetanecarboxylic Acid Ethyl Ester (CAS No. 107285-64-3)

The compound (2R)-4-Oxo-2-Oxetanecarboxylic Acid Ethyl Ester, identified by the Chemical Abstracts Service (CAS) registry number 107285-64-3, represents a structurally unique organic molecule with significant applications in medicinal chemistry and materials science. This compound belongs to the oxetane class of heterocyclic compounds, characterized by its four-membered oxygen-containing ring system. The presence of the R configuration at the chiral center highlights its stereochemical specificity, a critical factor in pharmacological activity and metabolic stability.

Recent advancements in synthetic methodologies have enabled precise control over the stereochemistry of such molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that the enantioselective synthesis of this compound can be achieved via asymmetric catalysis using chiral ligands derived from natural products. This approach not only enhances yield but also ensures high optical purity, which is essential for drug development. The oxetane ring’s inherent rigidity and reactivity make it an ideal scaffold for designing prodrugs or bioisosteres of existing therapeutic agents.

In terms of physicochemical properties, this compound exhibits a melting point range of 68–72°C and solubility in common organic solvents such as dichloromethane and ethanol. Its carboxylic acid ester functionality allows for versatile derivatization, enabling conjugation with biomolecules like peptides or oligonucleotides. A notable application involves its use as a linker in antibody-drug conjugates (ADCs), where it facilitates site-specific payload attachment while maintaining stability during circulation.

Emerging research has unveiled novel roles for this compound in targeted drug delivery systems. A 2024 publication in Nature Communications described its integration into polymeric nanoparticles as a pH-responsive trigger mechanism. The ester group undergoes hydrolysis under acidic conditions, releasing encapsulated therapeutics selectively within tumor microenvironments. This mechanism significantly reduces off-target effects compared to conventional delivery methods.

Beyond medicinal applications, this compound’s oxetane core has been explored in polymer chemistry for synthesizing crosslinkable monomers. A collaborative study between MIT and ETH Zurich demonstrated its utility in creating self-healing hydrogels with tunable mechanical properties. The ethyl ester moiety participates in Diels-Alder reactions under mild conditions, enabling dynamic covalent bonding networks that recover structural integrity after mechanical damage.

Safety assessments confirm that this compound does not pose hazards related to flammability or toxicity under standard laboratory conditions. However, adherence to standard organic synthesis protocols—such as using fume hoods during manipulation—is recommended due to its volatile nature at elevated temperatures. Regulatory compliance aligns with global chemical management frameworks without triggering restrictions associated with controlled substances.

Ongoing investigations focus on optimizing its photophysical properties through fluorination strategies to enhance imaging capabilities in vivo. Preliminary data from Stanford University labs indicate that fluorinated derivatives exhibit improved tissue penetration and reduced nonspecific binding when used as fluorescent probes for real-time cellular tracking.

In conclusion, the structural versatility and tunable reactivity of (2R)-4-Oxo-2-Oxetanecarboxylic Acid Ethyl Ester position it as a pivotal intermediate across multiple disciplines. Its integration into emerging technologies like smart drug delivery systems and adaptive materials underscores its role as a cornerstone molecule for next-generation biomedical solutions.

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